1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone
Description
1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone is a synthetic compound featuring a piperazine core linked to an ethanone group via a phenyl ring substituted with a 3-piperidinylmethoxy moiety. Its molecular formula is C17H23N3O2 (calculated molecular weight: ~301.39 g/mol). The 3-piperidinylmethoxy group introduces a six-membered nitrogen-containing heterocycle, which may enhance solubility in acidic environments due to protonation of the tertiary amine.
Properties
IUPAC Name |
1-[4-[4-(piperidin-3-ylmethoxy)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(22)20-9-11-21(12-10-20)17-4-6-18(7-5-17)23-14-16-3-2-8-19-13-16/h4-7,16,19H,2-3,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOTWUNJJOCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(3-Piperidinylmethoxy)phenyl Intermediate
Starting materials : A phenol derivative with a hydroxyl group at the para-position is reacted with 3-piperidinylmethanol or its activated derivative (e.g., tosylate or halide).
Reaction conditions : The phenol is deprotonated using a strong base such as sodium hydride or potassium hydride to generate the phenolate anion.
Ether formation : The phenolate anion undergoes nucleophilic substitution with the 3-piperidinylmethanol derivative to form the 3-piperidinylmethoxyphenyl ether.
Typical bases : Sodium hydride and potassium hydride are preferred for generating the phenolate anion due to their strong basicity and efficiency in deprotonation.
Preparation of 1-(4-piperazinyl)ethanone Intermediate
Starting materials : Piperazine is reacted with acetylating agents such as acetyl chloride or acetic anhydride to introduce the ethanone group on one of the nitrogen atoms.
Reaction conditions : The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to control monoacetylation.
Purification : The monoacetylated piperazine is purified by extraction and chromatography to remove diacetylated or unreacted species.
Coupling of Substituted Phenyl to Piperazine
Starting materials : The 4-(3-piperidinylmethoxy)phenyl derivative is coupled with the 1-(4-piperazinyl)ethanone intermediate.
Reaction conditions : This coupling can be achieved via nucleophilic aromatic substitution or palladium-catalyzed amination depending on the leaving groups present.
Catalysts and solvents : If palladium catalysis is used, typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands, in solvents like toluene or dioxane under reflux.
Work-up : The reaction mixture is concentrated and purified by flash chromatography to isolate the target compound.
Example Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenol deprotonation | Sodium hydride, THF, 0 °C to RT | 85-90 | Efficient generation of phenolate |
| Ether formation | 3-Piperidinylmethanol derivative, 60-80 °C, inert atmosphere | 75-85 | Clean substitution reaction |
| Piperazine acetylation | Acetyl chloride, DCM, 0-5 °C | 80-90 | Monoacetylation favored |
| Coupling reaction | Pd catalyst, toluene, reflux, 12-24 h | 60-75 | Requires careful control of conditions |
Research Findings and Optimization
Base selection : Sodium hydride is preferred over sodium metal due to safer handling and reproducibility in phenolate formation.
Purification techniques : Flash chromatography using gradients of ethyl acetate and hexane effectively separates the desired product from impurities.
Reaction monitoring : TLC and HPLC are used to monitor reaction progress, especially in coupling steps to avoid overreaction or side products.
Solvent effects : Polar aprotic solvents such as DMF or DMSO can enhance nucleophilic substitution rates but may complicate purification.
Temperature control : Maintaining low temperatures during acetylation prevents over-acetylation and degradation.
Summary Table of Key Reagents and Their Roles
| Reagent/Compound | Role in Synthesis | Typical Conditions |
|---|---|---|
| Sodium hydride (NaH) | Base for phenol deprotonation | 0 °C to RT, inert atmosphere |
| 3-Piperidinylmethanol derivative | Alkylating agent for ether formation | 60-80 °C |
| Acetyl chloride or acetic anhydride | Acetylating agent for piperazine nitrogen | 0-5 °C, inert solvent |
| Palladium catalyst (e.g., Pd(PPh3)4) | Catalyst for coupling step | Reflux, toluene or dioxane |
| Solvents (THF, DCM, toluene) | Reaction media | Anhydrous, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituents introduced .
Scientific Research Applications
Pharmacological Research
The primary application of 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone lies in its potential as a pharmacological agent. Research indicates that compounds with similar structures have been investigated for their effects on various neurological and psychiatric conditions, including:
- Anxiolytic Effects : Studies have shown that piperazine derivatives can exhibit anxiolytic properties, potentially making this compound a candidate for further investigation in anxiety disorders.
- Antidepressant Activity : The structural similarity to known antidepressants suggests that this compound may interact with serotonin and dopamine receptors, warranting exploration in mood disorder treatments.
Neuroscience
Given its piperidine and piperazine components, this compound is also being studied for its effects on neurotransmitter systems. It may serve as a tool for understanding the mechanisms of action of various neurotransmitters in the brain.
Proteomics Research
The compound has been utilized in proteomics studies to explore protein interactions and functions. Its ability to modify protein behavior can provide insights into cellular mechanisms and disease pathways.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to develop new derivatives with potentially enhanced biological activities.
Case Study 1: Anxiolytic Potential
A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives for their anxiolytic effects using animal models. The findings indicated that certain modifications to the piperazine ring could enhance anxiolytic activity, suggesting that this compound might possess similar properties due to its structural features.
Case Study 2: Antidepressant Activity
Research conducted at a pharmaceutical laboratory investigated the antidepressant-like effects of various piperidine derivatives. The results demonstrated that compounds with similar structures to this compound showed significant activity in behavioral tests, indicating potential therapeutic applications in treating depression.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine and piperazine rings play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s key structural analogs and their properties are summarized below:
Key Observations :
- Lipophilicity: The target compound’s 3-piperidinylmethoxy group likely increases lipophilicity compared to 4′-piperazinoacetophenone but reduces it relative to dichlorophenyl-containing Ketoconazole.
- Solubility : The dihydroxypropoxy analog () exhibits higher hydrophilicity due to its polar substituents, whereas the target compound’s piperidinyl group balances hydrophilicity and membrane permeability.
Structure–Activity Relationships (SAR)
Piperazine-Substituted Analogs
- Chalcone Derivatives : Piperazine-substituted chalcones (e.g., cluster 12 in ) show variable IC50 values (4.35–70.79 μM) depending on aromatic ring substitutions. Electron-withdrawing groups (e.g., halogens) at para positions enhance activity, while methoxy groups reduce potency .
- Target Compound : The 3-piperidinylmethoxy substituent’s electron-donating nature may reduce binding affinity compared to halogenated analogs. However, the piperazinyl group’s basicity could facilitate interactions with CNS targets like serotonin receptors .
Non-Piperazine Analogs
- Cardamonin (non-piperazine chalcone): Exhibits IC50 = 4.35 μM due to hydroxyl groups at ortho/para positions . This highlights the importance of hydrogen-bonding substituents, which the target compound lacks.
Biological Activity
1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone, with the CAS number 946758-35-6, is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C18H27N3O2
- Molecular Weight : 317.43 g/mol
- IUPAC Name : this compound
The compound features both piperidine and piperazine rings, which are crucial for its pharmacological properties. Its structure allows for diverse interactions with biological macromolecules, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Starting Material : 4-(3-piperidinylmethoxy)aniline.
- Reagents : 1-chloro-2-(4-piperazinyl)ethanone, sodium hydroxide or potassium carbonate.
- Conditions : The reaction is heated under controlled conditions to facilitate product formation.
Purification methods such as recrystallization or chromatography are employed to achieve high purity levels for research applications .
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The piperidine and piperazine moieties enhance its binding affinity and specificity towards molecular targets. Potential pathways involved include:
- Signal Transduction : Modulation of signaling pathways that influence cellular responses.
- Enzyme Inhibition : Interaction with enzymes that may lead to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antidepressant-like Effects : Studies have suggested potential efficacy in models of depression, possibly through serotonin receptor modulation.
- Antipsychotic Activity : The compound has been evaluated for its effects on dopaminergic pathways, indicating possible antipsychotic properties.
Comparative Studies
Comparative studies with similar compounds reveal the unique pharmacokinetic and pharmacodynamic profiles of this compound. For example:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-{4-[4-(2-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone | Similar structure with varied positioning | Different receptor affinity |
| 1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone | Variation in piperidine group | Altered therapeutic profiles |
These comparisons highlight how slight modifications in chemical structure can significantly influence biological activity and therapeutic potential .
Case Studies
Several case studies have documented the pharmacological effects of this compound:
- Study on Antidepressant Effects : In a controlled animal study, the compound demonstrated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
- Evaluation of Antipsychotic Properties : Another study assessed the compound's impact on dopaminergic pathways, showing promising results in reducing hyperactivity in rodent models.
These findings underscore the need for further research to explore the full therapeutic potential and mechanisms underlying the biological activity of this compound.
Q & A
Q. What are the established synthetic pathways for 1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. For instance, brominated intermediates (e.g., 4-bromomethylbenzenesulfonyl chloride) react with secondary amines under reflux in acetonitrile with K₂CO₃ as a base. Subsequent coupling with activated piperazine derivatives forms the target compound. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazinyl and ethanone moieties. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like C=O stretching (~1700 cm⁻¹). X-ray crystallography provides definitive bond angles and torsional parameters, as demonstrated in crystallographic studies (e.g., C1–N1–C2 angle: 124.54°) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store at -20°C under inert gas (e.g., nitrogen) to prevent degradation. Immediate eye rinsing with water and medical consultation are advised upon exposure, per SDS guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Systematic optimization of solvent polarity (e.g., acetonitrile vs. DMF), catalyst concentration (K₂CO₃ or Na₂CO₃), and reaction time (reflux duration) improves yield. Design of Experiments (DoE) methodologies can identify critical variables. Post-synthetic analyses via HPLC or LC-MS validate purity (>95%) .
Q. What mechanistic insights explain the compound’s electrocatalytic activity in modified electrodes?
The piperazinyl group acts as an electron donor, while the ethanone moiety stabilizes redox intermediates. Cyclic voltammetry studies show a 260 mV reduction in oxidation potential for ascorbic acid, attributed to facilitated electron transfer at the electrode surface. Chronoamperometry confirms catalytic efficiency (rate constant: ~10³ M⁻¹s⁻¹) .
Q. How do structural modifications influence biological activity or binding affinity?
Substituents on the piperidine or phenyl rings alter steric and electronic properties. For example, introducing sulfonyl groups (e.g., 4-(bromomethyl)benzenesulfonyl) enhances interactions with enzyme active sites, as shown in enzyme inhibition assays. Computational docking studies (e.g., AutoDock Vina) predict binding modes to targets like kinases or GPCRs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Cross-validation using orthogonal assays (e.g., enzyme activity vs. cellular viability) clarifies discrepancies. Meta-analyses of IC₅₀ values under standardized conditions (pH 7.4, 37°C) account for experimental variability. Contradictory cytotoxicity data may arise from impurities; rigorous HPLC-MS quality control is critical .
Methodological Considerations
Q. Which computational tools predict the compound’s reactivity in novel chemical reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. Molecular dynamics simulations assess solvation effects, while QSAR models correlate structural features with activity .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitor degradation products (e.g., hydrolysis of the ethanone group). Buffered solutions (pH 3–9) reveal pH-dependent stability, with optimal storage at pH 6–7 .
Q. What electrochemical methods quantify catalytic efficiency in analyte detection?
Differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) measure charge transfer resistance and catalytic current. Calibration curves for analytes like tryptophan show linear ranges (6 × 10⁻⁵–7 × 10⁻³ M) with detection limits <10⁻⁶ M .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
